molecular formula C22H18FN5O5S B11687818 4-{(Z)-2-[5-amino-4-cyano-1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-2-cyanoethenyl}-2-methoxyphenyl 4-fluorobenzenesulfonate

4-{(Z)-2-[5-amino-4-cyano-1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-2-cyanoethenyl}-2-methoxyphenyl 4-fluorobenzenesulfonate

Cat. No.: B11687818
M. Wt: 483.5 g/mol
InChI Key: QMGOPEMOOBZCSV-XNTDXEJSSA-N
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Description

4-[(1Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a complex structure with multiple functional groups, including amino, cyano, hydroxyethyl, methoxy, and sulfonate groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the cyano and hydroxyethyl groups. The final steps involve the coupling of the pyrazole derivative with the methoxyphenyl and fluorobenzene sulfonate moieties under specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(1Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The methoxy and sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehyde or carboxylic acid derivatives, while reduction of the cyano groups may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of amino and cyano groups suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(1Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with various substituents, such as:

  • 4-[(1Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANOETH-1-YL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE
  • 4-[(1Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANOETH-1-YL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE

Uniqueness

The uniqueness of 4-[(1Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANOETH-1-YL]-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H18FN5O5S

Molecular Weight

483.5 g/mol

IUPAC Name

[4-[(Z)-2-[5-amino-4-cyano-1-(2-hydroxyethyl)pyrazol-3-yl]-2-cyanoethenyl]-2-methoxyphenyl] 4-fluorobenzenesulfonate

InChI

InChI=1S/C22H18FN5O5S/c1-32-20-11-14(2-7-19(20)33-34(30,31)17-5-3-16(23)4-6-17)10-15(12-24)21-18(13-25)22(26)28(27-21)8-9-29/h2-7,10-11,29H,8-9,26H2,1H3/b15-10+

InChI Key

QMGOPEMOOBZCSV-XNTDXEJSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)OS(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)OS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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